2,2',5-Trichlorobiphenyl

Description

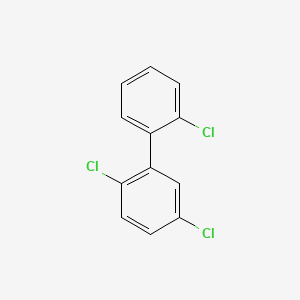

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-2-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMURXAZTZQAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6073491 | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37680-65-2 | |

| Record name | 2,2′,5′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37680-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5-Trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LEV53Y3OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Global Distribution of 2,2 ,5 Trichlorobiphenyl

Spatial and Temporal Occurrence Patterns

The presence of 2,2',5-Trichlorobiphenyl has been documented globally in various environmental compartments, a distribution attributed to processes like volatilization and atmospheric transport. cpcb.nic.in

Presence in Atmospheric Compartments

Less chlorinated PCB congeners, such as this compound, are found to be predominant in air samples compared to their more highly chlorinated counterparts. researchgate.net The widespread distribution of PCBs in the atmosphere is largely due to their volatilization from contaminated surfaces, aerosol formation, and subsequent atmospheric transport, which is followed by wet or dry deposition. cpcb.nic.in Consequently, PCB concentrations in the air can vary significantly by location, with lower levels typically observed over oceans and non-industrialized regions. cpcb.nic.in For instance, air concentrations in the eastern Arctic were measured at 0.074 ng/m³ in 1996. who.int

Distribution in Pedosphere and Aquatic Sediments

This compound has been identified in soil and aquatic sediment samples. smolecule.com While more highly chlorinated PCBs tend to dominate in these compartments, lower chlorinated congeners are also present. researchgate.net In some cases, this compound can form in sediments as a result of the dechlorination of more heavily chlorinated PCBs. ourniagarariver.ca For example, research has shown pathways where 2,2',3,5'-tetrachlorobiphenyl (B1583170) (PCB 44) can be dechlorinated to form this compound (PCB 18). ourniagarariver.ca

Studies have quantified its presence in various locations. A 2024 study in Borno State, Nigeria, investigated PCB concentrations in agricultural soils and detected this compound across different soil depths. The findings indicated that contamination is often more concentrated at the soil surface. arcnjournals.org The estimated quantitation limit for determining individual PCB congeners like this compound in soil and sediment samples via EPA Method 8275A is 0.2 mg/kg (dry weight). epa.gov

Table 1: Concentration of this compound in Agricultural Soil Samples from Jafi, Nigeria

| Concentration Range (mg/kg) | Source |

|---|---|

| 3.22E-06 to 2.11E-03 | arcnjournals.org |

Detection in Biota across Ecosystems

As persistent and lipophilic compounds, PCBs, including this compound, bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. cpcb.nic.inhabitablefuture.org Residues have been detected in a wide range of biota, from microorganisms and plants to animals and humans. cpcb.nic.inresearchgate.net

Due to their lipophilic nature, PCBs are readily absorbed and tend to accumulate in tissues rich in lipids, such as the liver and adipose tissue. t3db.canih.gov The rate of metabolism for PCBs is generally slow; however, trichlorobiphenyls like this compound are metabolized more rapidly than congeners with a higher degree of chlorination. who.int For example, studies using sheep liver microsomes showed that this compound was converted to at least five more polar metabolites within one minute. who.int Some research also indicates that certain plant cell cultures can metabolize trichlorobiphenyl congeners. frontiersin.org

The bioaccumulation potential can be assessed using the Biota Sediment Accumulation Factor (BSAF), which relates contaminant levels in sediment to those in organisms. hudsonriver.org Research indicates that BSAF values tend to decrease as the number of ortho-substituted chlorines on the PCB molecule increases; this compound has two such chlorines. hudsonriver.org

Table 2: Concentration of this compound in Biota

| Organism | Tissue | Parameter | Source |

|---|---|---|---|

| Turbot (Psetta maxima) | Muscle | Concentration per unit wet weight | nerc.ac.uk |

Environmental Fate and Transport Processes

The movement and ultimate fate of this compound in the environment are dictated by a combination of physical and chemical processes, including its tendency to volatilize, exchange between air and water, and sorb to solid materials.

Volatilization Kinetics and Air-Water Exchange

Volatilization is a key process contributing to the widespread environmental distribution of PCBs. cpcb.nic.in The rate of volatilization is particularly significant for lower chlorinated biphenyls. nm.gov However, this rate is greatly reduced when the compound is sorbed onto soil or sediment surfaces. cpcb.nic.in

The exchange between the atmosphere and water bodies is a dynamic process. Under certain conditions, such as during summer when surface water temperatures are highest, PCB levels in the water can become depleted, which can lead to the net uptake of gaseous PCBs from the air into the water. acs.org This demonstrates that water bodies can act as both a source and a sink for atmospheric PCBs depending on environmental variables. acs.org

Sorption and Desorption Dynamics in Geologic Media

PCBs exhibit a strong tendency to adsorb to soil and sediment, a process that significantly influences their mobility and bioavailability. who.intnm.gov This sorption is highly correlated with the organic carbon content of the geologic media; soils with higher organic carbon content show greater adsorption. nm.govcec.org

The strength of sorption is also related to the degree of chlorination. More highly chlorinated PCBs are held more tenaciously than those with fewer chlorine atoms. nm.gov Consequently, lower chlorinated congeners like this compound are generally less strongly adsorbed and thus slightly more mobile in soils. nm.gov One study reported that after two years, 0.2% of the initially applied trichlorobiphenyl had leached through a 60 cm deep column of sandy loam soil. nm.gov

Desorption, the process by which a sorbed chemical is released back into the surrounding medium (e.g., water), is often very slow for PCBs. nm.gov The kinetics of desorption are controlled by factors such as the type and quantity of organic carbon in the sediment, with materials like black carbon leading to lower desorption rates compared to other forms of organic matter. siu.edu

Persistence Factors Influencing Environmental Half-Lives

The environmental persistence of this compound, a member of the trichlorobiphenyl isomer group, is governed by a combination of its chemical structure and environmental conditions. The number and position of chlorine atoms on the biphenyl (B1667301) rings are primary determinants of its resistance to degradation. Generally, the persistence of polychlorinated biphenyls (PCBs) increases with the degree of chlorination. publications.gc.ca Trichlorobiphenyls, such as this compound, are subject to various degradation processes, although these are often slow.

Key factors influencing the environmental half-life of this compound include:

Biodegradation: Microbial metabolism is a significant pathway for the breakdown of PCBs. However, the rate and extent of biodegradation are highly dependent on the specific microorganisms present and the environmental conditions. PCBs with fewer chlorine atoms are generally more susceptible to aerobic biodegradation. who.int The arrangement of chlorine atoms is also crucial; PCBs with adjacent non-chlorinated carbon atoms are more readily metabolized. researchgate.net

Volatilization: As a semi-volatile compound, this compound can be removed from soil and water surfaces through volatilization into the atmosphere. who.int This process is influenced by factors such as temperature, soil type, and moisture content.

Adsorption: The compound's lipophilicity causes it to adsorb strongly to organic matter in soil and sediment. who.int This sequestration can reduce its availability for biodegradation and volatilization, thereby increasing its persistence in these compartments. The half-lives of PCBs in soil and sediment can range from months to years. who.int

Photolysis: In the atmosphere, PCBs can be degraded by hydroxyl radicals. The estimated photooxidation half-life for trichlorobiphenyls in the air ranges from 2 to 24.5 days. epa.gov

The persistence of trichlorobiphenyls varies significantly across different environmental compartments. A field study conducted on a sludge-amended farm reported half-lives for a group of 13 trichlorobiphenyls in soil ranging from 150 to 510 days. epa.gov The persistence of PCBs generally increases in compartments in the order of air < water < soil < sediment.

Table 1: Estimated Environmental Half-Lives for Trichlorobiphenyls

This table presents generalized half-life data for the trichlorobiphenyl isomer group, which includes this compound.

| Environmental Compartment | Estimated Half-Life | Source |

|---|---|---|

| Air | ~3 weeks | publications.gc.ca |

| Water | ~2 years | publications.gc.ca |

| Soil | ~6 years | publications.gc.ca |

| Sediment | ~6 years | publications.gc.ca |

Bioaccumulation and Trophic Transfer Mechanisms in Non-Human Food Webs

This compound is known to bioaccumulate in organisms and biomagnify through food webs. cpcb.nic.in This process is primarily driven by the compound's high lipophilicity, meaning it has a strong affinity for fatty tissues where it can be stored. researchgate.netcpcb.nic.in The potential for a chemical to bioaccumulate is often indicated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

The mechanisms governing the bioaccumulation and trophic transfer of this compound include:

Direct Uptake: Aquatic organisms can absorb this compound directly from the water across respiratory surfaces like gills.

Dietary Intake: Consumption of contaminated prey is a major route of exposure and transfer through the food web. researchgate.netnih.gov The importance of dietary uptake as an exposure route for PCBs increases with the organism's trophic level. Research has shown that food chain accumulation is a particularly important uptake route when environmental concentrations of the contaminant are low. nih.gov

Metabolic Rate: The rate at which an organism can metabolize and excrete a PCB congener influences its bioaccumulation potential. researchgate.net Lower chlorinated PCBs, like this compound, are generally metabolized more rapidly than higher chlorinated congeners. rug.nl For instance, sheep liver microsomes were observed to convert this compound into multiple more polar metabolites within minutes. who.int This biotransformation is a critical factor determining the biological half-life of the compound. researchgate.net

Trophic Magnification: As this compound moves up the food chain, its concentration tends to increase at each successive trophic level, a phenomenon known as trophic magnification. rug.nl The Trophic Magnification Factor (TMF) is a metric used to quantify this process across an entire food web. A TMF greater than 1 indicates that the chemical biomagnifies. mdpi.com Studies have shown a positive correlation between the TMF of PCB congeners and their hydrophobicity. researchgate.net

Research has provided specific data on the bioaccumulation potential of this compound. In one study, the bioconcentration factor for this compound in goldfish was determined, highlighting its significant potential to accumulate in aquatic organisms.

Table 2: Bioconcentration Factor for this compound

| Organism | Bioconcentration Factor (BCF) (L/kg) | Source |

|---|---|---|

| Goldfish (Carassius auratus) | 20,800 | sfu.ca |

The accumulation patterns of PCBs in food webs are complex, with lower chlorinated congeners often being less predominant in higher trophic level organisms compared to higher chlorinated ones, due to their higher susceptibility to metabolic processes. rug.nlresearchgate.net

Biotransformation and Metabolic Pathways of 2,2 ,5 Trichlorobiphenyl

Microbial Biotransformation Mechanisms

Microorganisms are the primary drivers of PCB degradation in the environment. The complete breakdown often requires a combination of anaerobic and aerobic processes, as different microbial communities possess distinct metabolic capabilities. researchgate.netoup.com

Under anaerobic conditions, the primary mechanism for the biotransformation of highly chlorinated PCBs is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, with hydrogen replacing them. The PCB molecule acts as an electron acceptor in this biological reaction. dntb.gov.ua While specific pathways for 2,2',5-trichlorobiphenyl are not extensively detailed, studies on other congeners provide insight into the process. For instance, anaerobic microbial consortia have been shown to dechlorinate pentachlorobiphenyls to biphenyl by sequentially removing meta-, ortho-, and para-chlorines. researchgate.netresearchgate.net The dechlorination of less chlorinated biphenyls can also occur in anaerobic environments, leading to the formation of biphenyl or less chlorinated congeners. smolecule.com

The process is often carried out by consortia of microorganisms, where the activity can be stimulated by the addition of electron donors. epa.gov For example, the addition of elemental iron (Fe⁰) or low concentrations of hydrogen gas (H₂) has been shown to reduce the lag time and stimulate the dechlorination of various PCB congeners in sediment microcosms. epa.gov However, high concentrations of H₂ can be inhibitory. epa.gov The sequence of chlorine removal is highly dependent on the specific microbial populations present and the environmental conditions. researchgate.net

Aerobic bacteria utilize a different strategy, employing oxidative pathways to break down PCBs, particularly those with fewer chlorine atoms. nih.govdntb.gov.ua This process typically involves the use of the PCB as a carbon and energy source, though often in a co-metabolic process where a primary growth substrate, such as biphenyl, is also required to induce the necessary degradative enzymes. researchgate.net

The key initial step in aerobic degradation is the introduction of molecular oxygen into the biphenyl rings, a reaction catalyzed by biphenyl dioxygenase (Bph Dox). capes.gov.bracs.org For this compound, research has demonstrated two distinct initial points of attack on the biphenyl rings.

A study using Pseudomonas sp. 2 found that this strain degrades this compound through both a 2,3-dioxygenase and a 3,4-dioxygenase attack on the less chlorinated ring. researchgate.net

The 2,3-dioxygenase attack leads to the formation of a meta-cleavage product, which is further transformed into the final product, 2,5-dichlorobenzoic acid. researchgate.net

The 3,4-dioxygenase attack results in the formation of 2',5'-dichloroacetophenone (B105169) and a trichlorodihydroxybiphenyl metabolite. researchgate.net

The regiospecificity of the dioxygenase enzyme is a critical determinant of the degradation pathway and efficiency. capes.gov.br

**Table 1: Aerobic Degradation Pathways and Metabolites of this compound by *Pseudomonas sp. 2***

| Initial Attack | Key Intermediate Pathway | Identified Metabolites | Reference |

|---|---|---|---|

| 2,3-Dioxygenase | Leads to meta-cleavage of the biphenyl ring. | 2,5-Dichlorobenzoic acid | researchgate.net |

| 3,4-Dioxygenase | Alternative oxidative pathway. | 2',5'-Dichloroacetophenone, Trichlorodihydroxybiphenyl | researchgate.net |

Several bacterial strains have been identified with the ability to degrade this compound. The efficacy and metabolic pathway often depend on the specific enzymatic machinery of the strain.

Pseudomonas spp. : Pseudomonas sp. 2 has been shown to degrade this compound via dual dioxygenase attacks. researchgate.net Pseudomonas stutzeri has also been studied for its ability to degrade this congener, with the addition of biphenyl as a co-substrate positively affecting the degradation. nih.gov

Alcaligenes eutrophus (now Cupriavidus necator) : Strains like A. eutrophus H850 are noted for their ability to degrade a wide range of PCBs, including those with substitutions that block typical points of attack. researchgate.net

Rhodococcus spp. : Rhodococcus sp. strain RHA1, known for its broad PCB-degrading capabilities, can utilize this compound as a substrate via its biphenyl dioxygenase system. researchgate.net

Acinetobacter sp. and Alcaligenes sp. : Studies on strains like Acinetobacter sp. P6 and Alcaligenes sp. Y42 have shown they metabolize various trichlorobiphenyls into corresponding chlorobenzoic acids. dntb.gov.uaresearchgate.net

Table 2: Bacterial Strains Capable of Degrading this compound

| Bacterial Strain | Key Findings | Reference |

|---|---|---|

| Pseudomonas sp. 2 | Degrades via both 2,3- and 3,4-dioxygenase attacks. | researchgate.net |

| Pseudomonas stutzeri | Degradation is enhanced by the presence of biphenyl. | nih.gov |

| Rhodococcus sp. RHA1 | Can use the congener as a substrate for its dioxygenase enzyme. | researchgate.net |

| Alcaligenes eutrophus H850 | Known to degrade a broad range of PCB congeners. | researchgate.net |

The efficiency of microbial degradation of this compound is governed by a combination of chemical, physical, and biological factors.

Chemical Structure : The rate of degradation generally decreases as the number of chlorine atoms increases. researchgate.netresearchgate.net The position of the chlorines is also crucial; the presence of two chlorines in the ortho-positions (2,2'), as seen in this congener, confers significant resistance to degradation. researchgate.net

Co-metabolism and Induction : Many bacteria degrade PCBs co-metabolically, requiring a primary growth substrate like biphenyl. researchgate.net Biphenyl not only serves as a carbon source but also induces the expression of the bph genes that encode the degradative enzymes. nih.gov

Environmental Conditions : Factors such as temperature, pH, and the availability of nutrients like nitrogen and phosphorus can significantly impact microbial growth and the catalytic activity of their enzymes. researchgate.netdntb.gov.uanih.gov

Pollutant Concentration : Degradation can be affected by the concentration of the PCB. Low concentrations may be insufficient to induce the necessary enzymes, while very high concentrations can be toxic to the microorganisms. dntb.gov.ua

Bioavailability : PCBs have low water solubility, which can limit their availability to microbes. dntb.gov.ua Their tendency to adsorb to soil and sediment particles can further reduce their accessibility for degradation.

Aerobic Oxidative Degradation Pathways

Biotransformation in Non-Human Eukaryotic Organisms

Besides microbes, eukaryotic organisms can also metabolize this compound, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzyme systems. nih.gov

Mammals : In vitro studies using sheep liver microsomes demonstrated that this compound is very rapidly metabolized into more polar products, including multiple hydroxylated metabolites. nih.gov The biotransformation in mammals generally proceeds via hydroxylation, which is a critical step determining the biological half-life of the compound. nih.gov These hydroxylated metabolites can then be conjugated with molecules like glucuronic acid to facilitate excretion. nih.gov

Fungi : Ligninolytic (white-rot) fungi produce powerful extracellular enzymes that can degrade a wide range of pollutants. While direct degradation of this compound is less studied, the fungus Pleurotus ostreatus has been shown to transform its hydroxylated metabolite, 4-hydroxy-2,2',5'-trichlorobiphenyl (B1594310). nih.govresearchgate.net This indicates that fungi can act on the metabolites of PCBs formed by other organisms.

Plants : Plants can take up and metabolize PCBs. The general pathway involves oxidation by cytochrome P450 enzymes to form hydroxylated derivatives, similar to mammals. acs.org Studies on plant cell cultures and whole plants have shown the transformation of various di-, tri-, and tetrachlorobiphenyls into hydroxylated metabolites. acs.org While direct metabolism of this compound by plants has not been specifically detailed, this general pathway is expected to occur.

Fish : Fish also metabolize PCBs via cytochrome P450-mediated oxidation, although this process is generally less efficient than in mammals, contributing to the high bioaccumulation of these compounds in aquatic food chains. The rate of biotransformation in fish is significantly influenced by water temperature, with warmer temperatures generally leading to faster metabolism and elimination.

Metabolic Fate in Terrestrial Animal Models (e.g., houseflies, rats, sheep liver microsomes)

In terrestrial animals, this compound is noted for its relatively rapid metabolism compared to more highly chlorinated congeners. researchgate.netresearchgate.net Studies utilizing various models have demonstrated its conversion into more polar products.

Houseflies (Musca domestica): Research on adult female houseflies has shown that this compound undergoes significant metabolism. researchgate.netsapub.org The rate of this metabolism is influenced by the age of the fly, with 5-day-old flies exhibiting the highest metabolic activity, which corresponds to peak levels of microsomal enzymes. nih.gov This suggests a process of bioactivation, where the parent compound is converted into a more reactive or toxic product. nih.gov

Rats (Rattus species): Immature Sprague-Dawley female rats have been used as a model to study the effects of this compound. researchgate.net In this model, the compound is rapidly metabolized. researchgate.net The general pathway for PCBs in rats involves hydroxylation catalyzed by cytochrome P-450 enzymes, followed by conjugation with glucuronic acid or glutathione (B108866). nih.gov While specific metabolites for this compound are not fully detailed in all studies, the patterns observed for similar trichlorobiphenyls suggest the formation of hydroxylated and sulfur-containing derivatives. tandfonline.comtandfonline.com

Sheep Liver Microsomes: In vitro studies using sheep liver microsomes have confirmed that this compound is very rapidly metabolized. researchgate.netresearchgate.net Microsomal preparations from sheep liver have been shown to effectively metabolize various PCB congeners. researchgate.net The rapid conversion of this compound in these systems highlights the role of hepatic enzymes in its biotransformation. researchgate.netresearchgate.net The rapid rate can sometimes lead to the detection of fewer mono-hydroxylated metabolites compared to slower-metabolized congeners, as the initial products undergo further secondary metabolism. researchgate.net

Table 1: Metabolic Activity towards this compound in Terrestrial Models

| Organism/System | Key Findings | Reference |

|---|---|---|

| Housefly (Musca domestica) | Rapid metabolism; rate is age-dependent with peak activity and enzyme levels at 5 days post-emergence. Suggests bioactivation. | researchgate.netnih.gov |

| Rat (Rattus sp.) | Rapidly metabolized into more polar products. | researchgate.netresearchgate.net |

| Sheep Liver Microsomes | Very rapid metabolism, demonstrating high capability of hepatic enzymes to transform the compound. | researchgate.netresearchgate.net |

Metabolic Fate in Aquatic Organisms

In aquatic ecosystems, PCBs like this compound can bioaccumulate in organisms. Biotransformation is a key process influencing their fate. Studies with goldfish have determined bioconcentration factors and rate constants for this compound, providing insight into its uptake and elimination kinetics in fish. sfu.ca While specific metabolic pathways for this congener are not extensively detailed, general principles of PCB metabolism in aquatic life apply. Macrozooplankton, for instance, have been observed to stereoselectively metabolize certain chiral PCB congeners, which indicates that biotransformation processes occur within the aquatic food web. researchgate.net This metabolic capability can influence the congener profile that is transferred to higher trophic levels.

Phytoremediation-Associated Metabolic Pathways (e.g., plant cell cultures of Rosa spp.)

Phytoremediation is an approach that uses plants to remove, contain, or degrade environmental contaminants. Plants, particularly through cell cultures, have demonstrated the ability to metabolize PCBs. Cell cultures of rose (Rosa spp.) have been shown to metabolize various dichloro-, trichloro-, and tetrachlorobiphenyl congeners. researchgate.netscribd.comfrontiersin.org The primary metabolic pathway involves oxidation. nih.gov For example, studies have shown that Rosa spp. cell cultures can oxidize persistent congeners like 2,2',5,5'-tetrachlorobiphenyl (B50384) to 3,4-dihydroxy-2,2',5,5'-tetrachlorobiphenyl. researchgate.netfrontiersin.orgnih.gov Although direct studies on this compound are limited, the demonstrated ability of Rosa spp. to metabolize other trichlorobiphenyls suggests a similar pathway of hydroxylation would occur for this congener. researchgate.netnih.govacs.org

Characterization of Metabolites and Transformation Products

The biotransformation of this compound results in a variety of metabolites. The main transformation processes include hydroxylation, the formation of sulfur-containing derivatives, and dechlorination.

Hydroxylated Derivatives

The primary and most common metabolic pathway for PCBs in animals is hydroxylation, a reaction catalyzed by cytochrome P-450 enzymes. researchgate.netnih.gov This process introduces one or more hydroxyl (-OH) groups onto the biphenyl rings, creating more polar and excretable phenolic compounds. nih.gov These hydroxylated metabolites are major products of PCB metabolism. nih.gov While the exact positions of hydroxylation for this compound are not always specified, studies on the closely related 2,4',5-trichlorobiphenyl (B150608) have identified various hydroxylated metabolites in rats. tandfonline.com Similarly, research on 2,4,4'-trichlorobiphenyl (B50444) (PCB 28) in mice confirmed the formation of metabolites such as 2,4,4'-trichlorobiphenyl-3'-ol and 2,4,4'-trichlorobiphenyl-5-ol. acs.org These findings strongly suggest that this compound is also metabolized to various hydroxylated derivatives.

Sulfur-Containing Metabolites (e.g., methylthio, methylsulfinyl, methylsulfonyl compounds)

A significant metabolic pathway for certain PCB congeners involves the formation of sulfur-containing derivatives. This pathway is particularly relevant for congeners with a 2,5-dichloro substitution pattern on one of the phenyl rings, a structural feature present in this compound. acs.org The process often begins with an arene oxide intermediate that is conjugated with glutathione. Subsequent metabolism of the glutathione conjugate leads to the formation of mercapturic acid pathway metabolites. tandfonline.comtandfonline.com Further processing by the intestinal microflora can result in the formation of methylthio (-SCH3) metabolites, which can then be absorbed and oxidized in tissues to form methylsulfinyl (-SOCH3) and methylsulfonyl (-SO2CH3) compounds. tandfonline.comtandfonline.com Studies on 2,4',5-trichlorobiphenyl in rats have confirmed that methylthio-, methylsulfinyl-, and methylsulfonyl-containing metabolites are major products found in feces. tandfonline.comtandfonline.comnih.gov

Dechlorination Products

Dechlorination, the removal of chlorine atoms from the biphenyl structure, is another potential transformation pathway for this compound. This process results in the formation of less chlorinated biphenyls. smolecule.com Reductive dechlorination can occur under certain environmental conditions and has been observed for other trichlorobiphenyls. tandfonline.comacs.org For example, studies on the related 2,4',5-trichlorobiphenyl in rats have identified dechlorination as one of the metabolic transformations that occur. tandfonline.comtandfonline.com This suggests that this compound could also be dechlorinated to form various dichlorobiphenyls, reducing its degree of halogenation.

Table 2: Major Metabolite Classes of this compound and Related Congeners

| Metabolite Class | Description | Formation Pathway | Reference |

|---|---|---|---|

| Hydroxylated Derivatives | Phenolic compounds with one or more -OH groups added to the biphenyl rings. | Cytochrome P-450-mediated oxidation. | researchgate.netnih.govacs.org |

| Sulfur-Containing Metabolites | Includes methylthio (-SCH3), methylsulfinyl (-SOCH3), and methylsulfonyl (-SO2CH3) compounds. | Mercapturic acid pathway, involving glutathione conjugation and microbial metabolism. | tandfonline.comtandfonline.comacs.org |

| Dechlorinated Products | Biphenyls with fewer chlorine atoms than the parent compound. | Reductive dechlorination. | tandfonline.comtandfonline.comsmolecule.com |

Dihydrodiol and Glucuronic Acid Conjugates

The metabolic pathway of many PCBs involves the formation of dihydrodiol intermediates and subsequent conjugation with glucuronic acid. Following initial oxidation by cytochrome P-450 enzymes, reactive arene oxide intermediates can be formed. These electrophilic intermediates can be detoxified through enzymatic hydration by epoxide hydrolase to yield trans-dihydrodiols. This pathway has been observed in the metabolism of related congeners; for instance, studies on 2,4′,5-trichlorobiphenyl in rats have identified dihydrodiol formation as a key transformation step. tandfonline.comtandfonline.com The formation of catechols, which are dihydroxy-PCBs, can proceed through a pathway involving these dihydrodiol intermediates. psu.edu

Once hydroxylated metabolites (OH-PCBs) are formed, either directly or via the dihydrodiol pathway, they undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. researchgate.net One of the most significant conjugation pathways is glucuronidation. In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to the hydroxyl group of the OH-PCB. acs.orgacs.org The resulting glucuronic acid conjugates are highly polar and are readily excreted in bile and urine. t3db.canih.gov Studies with rat liver microsomes have confirmed the formation of glucuronide conjugates for several OH-PCB metabolites. iarc.fr

Table 1: Key Metabolic Transformations of Trichlorobiphenyls

| Transformation Step | Intermediate/Product | Enzymatic System Involved | Purpose |

| Arene Oxide Formation | Epoxide Intermediate | Cytochrome P-450 | Initial Oxidation |

| Dihydrodiol Formation | trans-dihydrodiol | Epoxide Hydrolase | Detoxification of Arene Oxide |

| Hydroxylation | Hydroxylated PCB (OH-PCB) | Cytochrome P-450 | Increased Polarity |

| Glucuronidation | PCB-Glucuronide Conjugate | UDP-glucuronosyltransferase (UGT) | Enhanced Water Solubility for Excretion |

Enzymatic Systems Governing Biotransformation

The biotransformation of this compound is governed by a coordinated effort between Phase I and Phase II metabolic enzyme systems. Phase I enzymes introduce or expose functional groups, while Phase II enzymes conjugate these groups to increase hydrophilicity.

Role of Cytochrome P-450 Monooxygenases

The initial and often rate-limiting step in the metabolism of this compound is an oxidative reaction catalyzed by the cytochrome P-450 (CYP) monooxygenase system. researchgate.net This superfamily of heme-containing enzymes is primarily located in the liver and is responsible for metabolizing a wide array of xenobiotics. t3db.canih.gov The action of CYP enzymes on PCBs results in the introduction of a hydroxyl (-OH) group onto the biphenyl structure, forming hydroxylated metabolites (OH-PCBs). researchgate.net The rate of this hydroxylation is highly dependent on the congener's specific chlorine atom arrangement. researchgate.net In general, PCBs with unsubstituted adjacent carbon atoms are more susceptible to metabolism. This compound, which has unsubstituted 3,4 and 3',4',5',6' positions, is known to be metabolized relatively rapidly. researchgate.net

Specific CYP isoforms exhibit different selectivities and efficiencies in metabolizing PCBs. While direct studies on this compound are limited, research on the closely related congener 2,4,4′-trichlorobiphenyl (PCB 28) has provided significant insight. In vitro studies using human cell lines engineered to express specific CYP enzymes have shown that multiple isoforms, including CYP1A2, CYP2A6, and CYP2E1, are involved in PCB metabolism. nih.gov Notably, CYP2A6 was found to play a major role in the metabolism of PCB 28, predominantly forming hydroxylated metabolites at the para-position. nih.gov This suggests that CYP2A6 could be a key enzyme in the biotransformation of other lower-chlorinated PCBs like this compound. nih.gov

Table 2: Investigated Human CYP Isoforms and Metabolism of Trichlorobiphenyl (PCB 28)

| CYP Isoform | Substrate Investigated | Key Finding | Reference |

| CYP1A2 | 2,4,4′-trichlorobiphenyl (PCB 28) | Capable of metabolizing PCB 28. | nih.gov |

| CYP2A6 | 2,4,4′-trichlorobiphenyl (PCB 28) | Plays a major role in metabolism, forming para-position hydroxylated metabolites. | nih.gov |

| CYP2C8 | 2,4,4′-trichlorobiphenyl (PCB 28) | Investigated for metabolic activity. | nih.gov |

| CYP2C9 | 2,4,4′-trichlorobiphenyl (PCB 28) | Investigated for metabolic activity. | nih.gov |

| CYP3A4 | 2,4,4′-trichlorobiphenyl (PCB 28) | Investigated for metabolic activity. | nih.gov |

| CYP2E1 | 2,4,4′-trichlorobiphenyl (PCB 28) | Involved in the hydroxylation of various PCB congeners. | nih.gov |

Glutathione-Related Enzyme Systems in Oxidative Metabolism

Following Phase I metabolism by CYP450 enzymes, the resulting metabolites, particularly reactive arene oxide intermediates, can be detoxified by Phase II conjugation with glutathione (GSH). t3db.canih.gov This pathway is crucial for neutralizing electrophilic compounds and preventing them from damaging cellular macromolecules. The key enzymes in this process are the Glutathione S-transferases (GSTs). tandfonline.com

GSTs catalyze the conjugation of the thiol group of glutathione to the electrophilic center of the PCB arene oxide. tandfonline.com This forms a stable and more water-soluble glutathione conjugate. This initial conjugate is then further processed through the mercapturic acid pathway. nih.gov The glutamyl and glycinyl residues are sequentially cleaved, leaving a cysteine conjugate. This cysteine conjugate can then be N-acetylated by N-acetyltransferase to form a mercapturic acid, which is then excreted in the urine and bile. nih.gov

The importance of this pathway is highlighted in studies of the related congener 2,4′,5-trichlorobiphenyl in rats, where metabolites of the mercapturic acid pathway were found to be the major products excreted in the bile. tandfonline.comtandfonline.com This indicates that glutathione conjugation is a primary route of elimination for this trichlorobiphenyl. Furthermore, exposure to certain PCB congeners has been shown to increase the activity of glutathione-related enzymes, such as glutathione transferase and glutathione reductase, suggesting a responsive mechanism to handle the metabolic load. researchgate.netnih.gov

Table 3: Enzymes of the Glutathione-Related Metabolism of PCBs

| Enzyme | Role in Pathway | Substrate(s) | Product |

| Cytochrome P-450 | Phase I Activation | PCB, O₂ | PCB Arene Oxide |

| Glutathione S-transferase (GST) | Phase II Conjugation | PCB Arene Oxide, Glutathione (GSH) | PCB-Glutathione Conjugate |

| γ-Glutamyltranspeptidase | Mercapturic Acid Pathway | PCB-Glutathione Conjugate | PCB-Cysteinylglycine Conjugate |

| Dipeptidase | Mercapturic Acid Pathway | PCB-Cysteinylglycine Conjugate | PCB-Cysteine Conjugate |

| N-Acetyltransferase | Mercapturic Acid Pathway | PCB-Cysteine Conjugate | PCB-Mercapturic Acid |

Ecological Impact Assessments and Mechanistic Studies of 2,2 ,5 Trichlorobiphenyl

Ecotoxicological Investigations in Model Organisms (non-human)

Studies on non-human model organisms have been crucial in elucidating the toxic effects of 2,2',5-trichlorobiphenyl. In laboratory settings, various species have been exposed to this compound to observe its biological effects.

For instance, research on immature Sprague-Dawley female rats has been conducted to examine the uterotropic response, a measure of estrogenic activity. researchgate.netresearchgate.net These studies help in understanding how PCB 18 may affect the reproductive systems of wildlife. researchgate.net The metabolism of this compound has been observed to be rapid in several species, including sheep, rats, and house flies, where it is converted into more polar metabolites. who.intresearchgate.net Sheep liver microsomes were able to convert this compound into at least five more polar metabolites within one minute and at least ten metabolites within fifteen minutes. who.int This rapid metabolism is a key factor in its toxicokinetics.

The following table summarizes key findings from ecotoxicological studies on this compound in a model organism.

| Model Organism | Observed Effects | Research Focus |

| Immature Sprague-Dawley Female Rats | Uterotropic response (estrogenic activity) | Reproductive System Effects |

| Sheep | Rapid metabolism to polar metabolites | Toxicokinetics |

| Rats | Rapid metabolism to polar metabolites | Toxicokinetics |

| House Flies | Rapid metabolism to polar metabolites | Toxicokinetics |

Endocrine System Modulation in Wildlife Species

This compound is recognized as an endocrine-disrupting chemical (EDC). researchgate.netresearchgate.net Its ability to interfere with the normal functioning of hormones can have significant repercussions for wildlife populations. The estrogenic activity of this ortho-chlorinated PCB congener is a primary concern, as it is not mediated by the aryl hydrocarbon (Ah) receptor, unlike many other PCBs. researchgate.netresearchgate.net This suggests a different mechanism of endocrine disruption.

Research has shown that this compound can affect thyroid hormone production and can bind to estrogen receptors. smolecule.com This can lead to a cascade of effects on reproductive health and development in various wildlife species. smolecule.com The disruption of endocrine functions can result in developmental, reproductive, and neurotoxic adverse health effects. researchgate.net Hydroxylated metabolites of PCBs are often more reactive with the estrogen receptor, potentially amplifying the endocrine-disrupting effects of the parent compound. researchgate.netnih.gov

Key findings on the endocrine-disrupting effects of this compound are highlighted in the table below.

| Endocrine System Target | Observed Effect | Potential Consequence |

| Estrogen Receptors | Binding and activation | Reproductive dysfunction |

| Thyroid Hormone Production | Interference with synthesis | Developmental and metabolic issues |

Enzyme Induction and Alterations in Non-Human Biological Systems

Exposure to this compound can lead to the induction and alteration of various enzyme systems in non-human organisms. A key system affected is the cytochrome P450 (CYP) monooxygenase system, which is involved in the metabolism of foreign compounds. who.intresearchgate.net

Studies in immature female rats have shown that this compound is a very weak inducer of pentoxyresorufin (B137128) O-depentylase (PROD) activity, an indicator of CYP2B1 induction. researchgate.net It increased PROD activity by only 2.5-fold at a high dose. researchgate.net This is in contrast to other PCB congeners that are potent inducers of their own metabolism. researchgate.net The biotransformation of PCBs to hydroxylated metabolites by the microsomal cytochrome P-450 system is a critical event that determines the biological half-lives of these contaminants. researchgate.net The rate of this biotransformation is influenced by the number and position of chlorine atoms on the biphenyl (B1667301) rings. researchgate.net

The table below details the effects of this compound on specific enzyme activities.

| Enzyme System/Activity | Organism | Effect | Significance |

| Cytochrome P450 2B1 (CYP2B1) | Immature Female Rats | Weak induction of PROD activity | Indicates limited capacity to induce its own metabolism |

| Microsomal Cytochrome P-450 | General | Biotransformation to hydroxylated metabolites | Determines biological half-life and potential toxicity |

Mechanisms of Oxidative Stress in Cellular Systems (non-human)

One of the proposed mechanisms for the toxicity of PCBs, including this compound, is the induction of oxidative stress. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

The metabolism of PCBs can lead to the formation of reactive metabolites that contribute to oxidative stress. While direct studies on this compound are part of a broader investigation into PCB-induced oxidative stress, the general mechanism involves the generation of ROS during the metabolic process. nih.gov This can lead to oxidative damage to cellular components, including DNA. nih.govacs.org For example, studies on other PCB congeners have shown that exposure can lead to a significant increase in oxidative DNA adducts, such as 8-oxo-deoxyguanosine, in the hepatic DNA of rats. nih.gov The generation of ROS and subsequent oxidative damage to DNA and proteins is considered a potential pathway for PCB-mediated carcinogenesis. nih.gov

The following table outlines the key aspects of oxidative stress induced by PCBs.

| Component | Mechanism | Consequence |

| Reactive Oxygen Species (ROS) | Generated during PCB metabolism | Cellular damage |

| DNA | Oxidative attack by ROS | Formation of DNA adducts, potential for carcinogenesis |

| Proteins | Oxidative attack by ROS | Altered protein function |

Advanced Analytical Methodologies for 2,2 ,5 Trichlorobiphenyl Research

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the analysis of 2,2',5-Trichlorobiphenyl, allowing for its separation from complex mixtures and subsequent detection.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is a well-established and frequently used method for the analysis of polychlorinated biphenyls (PCBs), including this compound. oceanbestpractices.orgunitar.org This technique is known for its high sensitivity to halogenated compounds. clu-in.org The sample extract is injected into the gas chromatograph, where individual compounds are separated based on their passage through a capillary column. clu-in.org The separated compounds then pass through an electron capture detector, which is particularly responsive to electrophilic substances like PCBs. clu-in.org

For reliable results, especially in complex matrices, a confirmation on a second column with a different stationary phase is often required to avoid misidentification due to co-eluting compounds. keikaventures.com While highly sensitive, the selectivity of ECD can be a limitation, as it responds to any electrophilic compound, not just PCBs. shimadzu.com To address this, cleanup procedures like Florisil column cleanup or sulfur cleanup may be necessary to remove interfering substances from the sample extract before analysis. clu-in.org In some applications, this compound itself has been utilized as an internal standard for the quantification of other chlorinated pesticides. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) offers greater specificity compared to GC-ECD and is a widely accepted confirmatory technique for the presence of this compound. keikaventures.comloinc.org In GC-MS, after separation by the gas chromatograph, the molecules are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. epa.gov This allows for confident identification and quantification, even in complex environmental samples. peakscientific.com For enhanced selectivity and to overcome matrix interferences, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound. epa.govnih.gov

Tandem mass spectrometry (GC-MS/MS) provides an even higher level of selectivity and sensitivity. shimadzu.com This technique involves two stages of mass analysis. The first stage selects the molecular ion of this compound, which is then fragmented, and the second stage analyzes these specific fragment ions. thermofisher.comthermofisher.com This multiple reaction monitoring (MRM) approach significantly reduces background noise and interferences, making it ideal for detecting very low concentrations of PCB 18 in challenging matrices like soil, sediment, and biological tissues. peakscientific.comshimadzu.com GC-MS/MS has been successfully used to analyze this compound in various samples, including chicken eggs and vegetables. shimadzu.comscientificwebjournals.com

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 256.0 |

| Product Ion (m/z) | 186.0 |

| Collision Energy (eV) | 26 |

| Retention Time (min) | 11.21 |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

While gas chromatography is the predominant technique for PCB analysis, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is an emerging and powerful tool. This method is particularly useful for analyzing PCB metabolites, which may not be amenable to GC analysis without derivatization. nih.gov LC-HRMS can identify a range of transformation products of PCBs, including hydroxylated, sulfated, and methoxylated metabolites. nih.gov High-resolution mass spectrometry provides very accurate mass measurements, which aids in the confident identification of compounds by determining their elemental composition. norlab.comwaters.com This capability is crucial for distinguishing between numerous potential metabolites and interferences in complex biological samples. nih.gov

Multi-Column and Congener-Specific Analysis Approaches

Congener-specific analysis is critical for understanding the environmental fate and toxicity of PCBs, as the properties and effects of individual congeners can vary significantly. researchgate.netnih.gov Achieving complete separation of all 209 PCB congeners with a single gas chromatography column is challenging due to co-elution issues. restek.com A notable example is the co-elution of this compound (PCB 18) with other congeners.

To overcome this, multi-column approaches are employed. This can involve using two separate columns of different polarity for confirmation. keikaventures.com A more advanced technique is comprehensive two-dimensional gas chromatography (GC×GC). gcms.cz In GC×GC, the effluent from the first column is directed to a second, shorter column with a different stationary phase. This provides a much higher degree of separation, allowing for the resolution of many co-eluting congeners. gcms.cz When coupled with a mass spectrometer (GC×GC-MS), this technique offers exceptional separation and identification capabilities for complex PCB mixtures. gcms.cz Research has demonstrated the successful separation of critical PCB isomer pairs, such as PCB 28 and PCB 31, using specialized GC columns, which is essential for accurate quantification. thermofisher.comrestek.com

Sample Preparation and Extraction Protocols for Complex Matrices

The effective extraction of this compound from complex matrices like soil, sediment, and biological tissues is a critical first step before instrumental analysis. The choice of extraction method depends on the matrix type and the desired analytical sensitivity.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction (SFE) is a modern and environmentally friendly alternative to traditional solvent extraction methods for isolating PCBs from solid samples. nih.govtandfonline.com This technique typically uses carbon dioxide (CO2) above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. epa.gov Supercritical CO2 can efficiently penetrate solid matrices to dissolve and extract the target compounds. epa.gov

SFE offers several advantages, including reduced solvent consumption, faster extraction times, and the ability to selectively extract compounds by modifying the pressure and temperature. tandfonline.com The U.S. Environmental Protection Agency (EPA) has validated Method 3562 for the supercritical fluid extraction of PCBs from soils, sediments, and other solid materials. epa.gov Research has shown that SFE can achieve high recovery rates for this compound and other PCB congeners from various environmental matrices. nih.govsigmaaldrich.com For instance, studies have reported good extraction yields for PCBs from both low and high organic carbon content soils, with recoveries often ranging from 85% to 105%. nih.gov The efficiency of the extraction can be influenced by factors such as the extraction time, pressure, temperature, and the use of modifiers like methanol. tandfonline.com

| Parameter | Condition |

|---|---|

| Supercritical Fluid | Carbon Dioxide (CO2) |

| Temperature | 50°C |

| Pressure | 20 MPa |

| Static Extraction Time | 10 minutes |

| Dynamic Extraction Time | 20 minutes |

| Collection Solvent | iso-octane |

Solvent-Based Extraction Methodologies

The accurate analysis of this compound relies on its effective isolation from the sample matrix. Solvent-based extraction is a foundational step in this process, with various methodologies developed to optimize recovery, reduce solvent consumption, and improve efficiency. The choice of method and solvent system is highly dependent on the sample matrix, whether it is a solid, aqueous, or biological tissue.

Traditional methods such as Soxhlet extraction have been widely used, though they are often time-consuming and require large volumes of organic solvents. thermofisher.comgcms.cz For instance, a common solvent mixture for isolating polychlorinated biphenyls (PCBs) from atmospheric samples is a 1:1 mixture of acetone (B3395972) and n-hexane. researchgate.net

To address the limitations of classical methods, modern techniques have been introduced. Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent usage. thermofisher.comnih.gov Various solvent systems have been successfully employed in PLE for extracting PCBs. For example, a mixture of n-hexane and dichloromethane (B109758) (3:2 v/v) has been used for environmental solids like dust, soil, and sediment. rsc.org For tissue samples, which present the additional challenge of high-fat content, a solvent system of hexane:dichloromethane:methanol (48:43:9, v/v) combined with Florisil as a fat retainer has proven effective for the simultaneous extraction of PCBs and their metabolites. nih.gov

The U.S. Environmental Protection Agency (EPA) has officially expanded the list of approved extraction methods for PCBs, reflecting the advancements in the field. epa.govepa.gov These additions are aimed at decreasing solvent use and resource expenditure. epa.gov For solid matrices, the approved methods now include:

Automated Soxhlet Extraction (Method 3541) epa.gov

Pressurized Fluid Extraction (Method 3545A) epa.gov

Microwave Extraction (Method 3546) epa.gov

For aqueous samples, the EPA recognizes the following methods:

Separatory Funnel Liquid-Liquid Extraction (Method 3510C) epa.gov

Continuous Liquid-Liquid Extraction (Method 3520C) epa.gov

Solid-Phase Extraction (SPE) (Method 3535A) epa.gov

It is noteworthy that the use of Ultrasonic Extraction (Method 3550C) has been restricted by the EPA to surface wipe samples only, due to findings of low recovery rates in other solid matrices. epa.gov

Emerging techniques also include dispersive microextractions , which utilize a magnetic carbon nanocomposite as a sorbent. One study demonstrated the successful simultaneous extraction of 32 different PCBs using a combination of acetonitrile (B52724) and 1,2,4-trichlorobenzene (B33124) as the disperser and extraction solvents. acecr.ac.ir

| Extraction Method | Typical Solvents | Target Matrix | Reference |

| Soxhlet Extraction | Acetone:n-hexane (1:1) | Atmospheric Samples | researchgate.net |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | n-hexane:dichloromethane (3:2 v/v) | Indoor dust, soil, sediment | rsc.org |

| Pressurized Liquid Extraction (PLE) | Hexane:dichloromethane:methanol (48:43:9, v/v) | Tissue | nih.gov |

| Automated Soxhlet Extraction (EPA 3541) | Various | Solid Matrices | epa.gov |

| Pressurized Fluid Extraction (EPA 3545A) | Various | Solid Matrices | epa.gov |

| Microwave Extraction (EPA 3546) | Various | Solid Matrices | epa.gov |

| Dispersive Microextraction | Acetonitrile and 1,2,4-Trichlorobenzene | Water | acecr.ac.ir |

Development and Application of Certified Analytical Reference Materials (e.g., NIST Standards)

The reliability and accuracy of analytical data for this compound are critically dependent on the use of Certified Reference Materials (CRMs). These materials, produced by national metrology institutes like the National Institute of Standards and Technology (NIST) and other accredited suppliers, are essential for method validation, instrument calibration, and quality control, ensuring that analytical results are comparable and traceable. rsc.orglabmix24.comlgcstandards.com

CRMs for this compound (PCB 18) are typically available as solutions of the pure compound in a high-purity solvent or as a component within a mixture of multiple PCB congeners. labmix24.comaccustandard.comaccustandard.com For instance, AccuStandard offers a CRM of this compound as a neat solid or in an isooctane (B107328) solution. accustandard.comaccustandard.com

NIST has developed several Standard Reference Materials (SRMs) that are instrumental for PCB analysis. SRM 2259 is a solution containing 80 different PCB congeners, including this compound, dissolved in 2,2,4-trimethylpentane. labmix24.com This SRM is intended for calibrating chromatographic instruments used for congener-specific PCB determination. labmix24.com The development of such SRMs is a meticulous process. It involves the gravimetric preparation of the solution by weighing and mixing the individual high-purity compounds. labmix24.comlgcstandards.com The certified concentration values are then confirmed through rigorous analytical testing, often using gas chromatography with mass spectrometric detection (GC-MS), with carbon-13 labeled PCB congeners used as internal standards for quantification. labmix24.com

The application of these reference materials is fundamental in research. For example, the validation of a newly developed selective pressurized liquid extraction (S-PLE) method involved analyzing NIST SRMs (SRM 2585 and SRM 1941b) to demonstrate the method's accuracy and precision. rsc.org The measured concentrations of target compounds in the SRMs showed good agreement with the certified values, thereby validating the new analytical procedure. rsc.org

The availability and proper use of CRMs underpin the generation of high-quality, defensible data in environmental monitoring and research studies focused on this compound.

| CRM/SRM Identifier | Description | Supplier/Source | Reference |

| C-018N / C-018S | Certified Reference Material (Neat solid or in Isooctane) | AccuStandard | accustandard.comaccustandard.com |

| 2266.12-100-IO | This compound in isooctane (100 µg/mL) | Chiron | zeptometrix.com |

| SRM 2259 | Solution of 80 PCB congeners, including PCB 18, in 2,2,4-trimethylpentane | NIST | labmix24.com |

| SRM 2274 | Solution of 11 PCB congeners in 2,2,4-trimethylpentane | NIST | lgcstandards.com |

| PCB 18 | Physicochemical and spectral data | NIST Chemistry WebBook | nist.gov |

Remediation and Abatement Technologies for 2,2 ,5 Trichlorobiphenyl Contamination

Bioremediation Strategies

Bioremediation harnesses biological processes to degrade or transform contaminants into less harmful substances. For 2,2',5-Trichlorobiphenyl, these strategies primarily involve the use of microorganisms and plants that possess the necessary metabolic machinery.

The microbial degradation of lightly chlorinated PCBs like this compound is a well-documented process, primarily occurring under aerobic conditions. frontiersin.org Bacteria are the main drivers of this transformation, with several genera identified as effective PCB degraders.

Mechanisms and Key Microbial Players: The primary aerobic pathway for PCB degradation involves a set of enzymes encoded by the biphenyl (B1667301) (bph) gene cluster. frontiersin.org The initial and rate-limiting step is the oxidation of the biphenyl rings by a biphenyl dioxygenase (BphA), which introduces hydroxyl groups onto the molecule, making it susceptible to further degradation. frontiersin.orgfrontiersin.org This process ultimately leads to the cleavage of the biphenyl structure and mineralization into carbon dioxide, water, and chloride ions. internationalscholarsjournals.com

Several bacterial genera have been identified for their ability to degrade lower-chlorinated PCBs:

Rhodococcus : Members of this genus are frequently isolated from PCB-contaminated sites and are known for their robust degradation capabilities. nih.gov

Pseudomonas and Burkholderia : These bacteria are also well-known PCB degraders, often possessing the key bphA gene. frontiersin.orgmdpi.com

Actinobacteria and β-Proteobacteria : Studies have shown an increase in the abundance of these bacterial groups in soil microcosms exposed to PCBs, suggesting their active role in the degradation process. nih.gov

Enhancement Techniques: The efficiency of microbial degradation in soils and sediments can be enhanced through several approaches:

Rhizosphere Stimulation: Plant roots release organic compounds that can serve as carbon sources and inducers for microbial growth and enzymatic activity, a process known as rhizodegradation. frontiersin.orgnih.gov This symbiotic relationship enhances the breakdown of PCBs in the soil immediately surrounding the roots.

Environmental Factor Adjustment: The rate of biodegradation is heavily influenced by environmental conditions such as temperature, pH, and the availability of electron donors and acceptors. internationalscholarsjournals.com Optimizing these factors can significantly stimulate the activity of indigenous microbial communities. For instance, the presence of oxygen is crucial for the aerobic degradation pathway that is most effective for this compound. acs.org

Biostimulation: This involves the addition of nutrients or electron donors (like hydrogen) to stimulate the existing native microbial populations capable of degrading PCBs. researchgate.net

| Microbial Genus | Role in this compound Degradation | Key Findings |

| Rhodococcus | Primary aerobic degrader found in contaminated soils. nih.gov | Often the most abundant culturable PCB degraders associated with plants in contaminated sites. nih.gov |

| Pseudomonas | Aerobic degradation via the bph gene pathway. frontiersin.orgmdpi.com | Presence of the key biphenyl dioxygenase (bphA) gene has been verified in this genus. frontiersin.org |

| Burkholderia | Aerobic degradation of various PCB congeners. mdpi.com | Known to degrade PCBs preferentially in mixed microbial communities. mdpi.com |

| Actinobacteria | Increased abundance in PCB-contaminated soil. nih.gov | Suggests an active role in the in-situ degradation process following contamination. nih.gov |

Phytoremediation is an environmentally friendly and cost-effective technology that uses plants to clean up contaminated soil and water. nih.gov For PCBs, this process works through several mechanisms:

Phytotransformation: Plants can take up contaminants and transform them into less toxic compounds using their enzymatic machinery. nih.govacs.org Studies with plant cell cultures have shown that trichlorobiphenyls can be metabolized by plants. nih.gov

Phytoextraction: This involves the uptake of contaminants from the soil by plant roots and their translocation and accumulation in shoots.

Rhizoremediation: This is often the most significant mechanism for hydrophobic compounds like PCBs. nih.govnih.gov Plants release exudates that stimulate the growth and activity of degrading microorganisms in the rhizosphere (the soil region around the roots). frontiersin.orgnih.gov Plant roots can also improve soil permeability, increasing oxygen diffusion that enhances aerobic microbial degradation. nih.gov

Efficacy in this compound Removal: Research has demonstrated the effectiveness of certain plant species in remediating PCB-contaminated soil. In microcosm studies using aged, contaminated industrial soil, the presence of specific plants led to a significant reduction in PCB concentrations.

For example, a study showed that planting Medicago sativa (alfalfa) and Lolium italicum (Italian ryegrass) in contaminated soil led to the reduction of several lower-chlorinated congeners, including this compound (PCB 18), to levels below the detection limit. scholarly.orgresearchgate.net The removal was primarily attributed to enhanced microbial activity in the rhizosphere, as confirmed by increased dehydrogenase activity in the planted soils. scholarly.org Other research has pointed to the potential of the Cucurbitaceae family (cucurbits) in reducing PCB concentrations in sludge and sediment. frontiersin.org

| Plant Species | Efficacy in PCB Remediation | Relevant Findings |

| Medicago sativa (Alfalfa) | Highly effective; reduced this compound to below detection limits in aged soil. scholarly.org | Works in synergy with soil microbes; significantly increases contaminant removal when combined with cyclodextrins. scholarly.org |

| Lolium italicum (Italian Ryegrass) | Highly effective; reduced this compound to below detection limits in aged soil. scholarly.org | Demonstrates strong rhizoremediation potential, enhancing microbial degradation of PCBs. scholarly.org |

| Cucurbitaceae (Cucurbits) | Capable of reducing PCB concentrations in contaminated media by up to 38.63%. frontiersin.org | Shows ability to uptake and translocate certain PCB congeners from the soil into stems and leaves. frontiersin.org |

Bioaugmentation is a proactive remediation strategy that involves introducing specific, pre-selected microbial strains or consortia into a contaminated environment to supplement the indigenous population and enhance the degradation of target pollutants. frontiersin.org This approach is particularly useful when the native microbial community lacks the necessary degradation capabilities or is present in insufficient numbers to achieve significant cleanup. researchgate.netacs.org

The success of bioaugmentation relies on the selection of robust microorganisms that can thrive in the target environment and effectively metabolize the contaminants. For this compound and other PCBs, this often involves bacteria with a potent biphenyl dioxygenase enzyme system for aerobic degradation. frontiersin.org Strains of Rhodococcus and Burkholderia xenovorans LB400 are well-studied examples of effective PCB degraders used in bioaugmentation research. frontiersin.orgnih.gov

Recent strategies have explored delivering these degradative bacteria as biofilms on carrier materials like activated carbon, which may help sustain their activity in the sediment over time. nih.gov Fungi, such as Pleurotus ostreatus (oyster mushroom), have also shown high efficiency in degrading PCBs in laboratory settings and represent a promising avenue for myco-remediation, a subset of bioaugmentation. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive radical species, most notably the hydroxyl radical (•OH), to oxidize and destroy persistent organic pollutants like this compound. omu.edu.tr

The classic Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺). omu.edu.tr However, its application in soil is often limited because it works best at an acidic pH (around 3), and iron tends to precipitate out as ineffective hydroxides at neutral pH. mdpi.com

To overcome this, the Fenton process can be modified using chelating agents, such as sodium pyrophosphate (SP), which form stable complexes with iron ions, keeping them soluble and catalytically active across a wider pH range. mdpi.commdpi.com The SP-enhanced Fenton reaction has been identified as a promising technology for the remediation of PCB-contaminated soils. researchgate.netresearchgate.net Pyrophosphate not only stabilizes the iron catalyst but can also help stabilize the hydrogen peroxide oxidant. mdpi.com

A detailed study on the degradation of this compound (PCB18) in a pyrophosphate-chelated Fenton-like reaction (PCFR) investigated the influence of common soil minerals. The results showed that the system's performance could be either enhanced or inhibited by these minerals.

| System | Effect on PCB18 Degradation Efficiency | Effect on Kinetic Rate Constant | Underlying Mechanism |

| PCFR + Pyrite (B73398) (FeS₂) | +1.2% (Slight increase) | +17.0% (Slight increase) | The slight promotion was due to a homogeneous Fenton-like reaction catalyzed by iron ions released from the pyrite itself. researchgate.net |

| PCFR + Vernadite (δ-MnO₂) | -51.9% (Significant decrease) | -93.1% (Significant decrease) | Vernadite accelerated the unproductive decomposition of H₂O₂ and caused the precipitation of iron complexes, inhibiting the reaction. researchgate.net |

Data sourced from a study on the influence of minerals on a pyrophosphate-chelated Fenton-like reaction for this compound degradation. researchgate.net

Hydrous Pyrolysis/Oxidation (HPO) is a thermal remediation technology that involves injecting steam and/or oxygenated hot water into the subsurface to destroy organic contaminants in situ. osti.gov The process uses the ability of hot, pressurized water to increase the solubility of hydrophobic compounds like PCBs and, in the presence of an oxidant (like dissolved oxygen), completely mineralize them to harmless products such as carbon dioxide and chloride ions. nih.govosti.gov

Laboratory experiments have successfully demonstrated the effectiveness of HPO for the destruction of trichlorobiphenyls. osti.govcluin.org Research on the HPO of 2,2',3-trichlorobiphenyl, a closely related congener, yielded significant findings:

Complete Mineralization: The reacted portion of the trichlorobiphenyl was completely destroyed, with a corresponding stoichiometric production of inorganic carbon and chloride, indicating no formation of hazardous organic intermediates. osti.govresearchgate.net

Increased Solubility: At 131°C, the aqueous solubility of the trichlorobiphenyl increased by more than 100-fold compared to its solubility at 20°C, which greatly enhances its availability for destruction in the aqueous phase. osti.govresearchgate.net

Effective Reaction Conditions: Significant degradation rates were observed at temperatures between 131°C and 165°C. osti.gov

HPO is considered a promising alternative for cleaning up groundwater and soil contaminated with PCBs, and it has been demonstrated in field tests for other persistent pollutants. cluin.orgcpeo.orgfrtr.gov

| HPO Parameter | Finding for Trichlorobiphenyl Degradation | Reference |

| Reaction Temperature | 131°C to 165°C | osti.gov |

| Reaction Products | Complete mineralization to inorganic carbon (CO₂) and chloride ion (Cl⁻) | osti.govresearchgate.net |

| Aqueous Solubility | >100-fold increase at 131°C compared to 20°C | osti.govresearchgate.net |

| Outcome | Effective destruction with no observed formation of organic intermediates | osti.govresearchgate.net |

Ultrasonic Oxidation Applications

Ultrasonic oxidation, a type of sonochemistry, utilizes high-frequency sound waves to generate cavitation bubbles in a liquid medium. The collapse of these bubbles creates localized hotspots with extreme temperatures and pressures, leading to the breakdown of chemical bonds within pollutant molecules. frontiersin.orgfrontiersin.org This process has shown potential for the degradation of various polychlorinated biphenyls (PCBs), including trichlorobiphenyls. frontiersin.orgfrontiersin.orgiaea.org

Research has demonstrated that ultrasonic radiation can achieve high removal efficiencies for PCBs, often exceeding 90%. frontiersin.orgfrontiersin.org The degradation kinetics of some PCB congeners in water under ultrasonic treatment have been found to follow first-order reaction rates. For instance, studies on other chlorobiphenyls have shown specific degradation rate coefficients under defined conditions. researchgate.netepa.gov The effectiveness of sonochemical degradation can be influenced by factors such as the initial concentration of the pollutant and the reaction temperature. researchgate.netepa.gov

The mechanism of degradation primarily involves oxidation. researchgate.net In some applications, the process is enhanced by the addition of other chemicals. For example, the presence of carbon tetrachloride has been shown to increase the concentration of hydroxyl radicals, which are powerful oxidizing agents. researchgate.net Similarly, combining ultrasonic irradiation with a radical initiator like di-tert-butyl peroxide has resulted in a 97% removal efficiency for Aroclor 1260 within three hours. frontiersin.org While effective, the practical application of ultrasonic radiation can have drawbacks compared to conventional methods like thermal treatment. frontiersin.org

A study on the sonochemical degradation of 2,4,5-trichlorobiphenyl (B97342) showed that the decomposition rate was faster than that of mono-substituted biphenyls but slower than 2,3,4,5,6-pentachlorobiphenyl. iaea.org The presence of free-radical scavengers, such as sodium bicarbonate, was found to hinder the decomposition of 2,4,5-trichlorobiphenyl. iaea.org

Chemical and Physical Dechlorination Technologies

Chemical and physical dechlorination methods offer alternative pathways for the remediation of this compound contamination, focusing on either breaking the carbon-chlorine bonds or physically removing the compound from a matrix.

Nanometer Zero-Valent Iron (nZVI) Applications

Nanoscale zero-valent iron (nZVI) has emerged as a promising technology for the reductive dechlorination of PCBs. frontiersin.org These nanoparticles possess a large surface area and high reactivity, allowing for the rapid degradation of contaminants. frontiersin.orgfrontiersin.org The core-shell structure of nZVI particles, with a metallic iron core and an outer iron oxide layer, facilitates the transfer of electrons to the PCB molecule, leading to the replacement of chlorine atoms with hydrogen. frontiersin.orgscies.org

The application of nZVI has been successful in dechlorinating PCBs in both water and soil. frontiersin.orgfrontiersin.org For instance, studies have shown that nZVI can effectively dechlorinate various PCB congeners, including trichlorobiphenyls. frontiersin.orgfrontiersin.org The efficiency of nZVI can be significantly enhanced by combining it with a catalyst, such as palladium (Pd). The resulting bimetallic nanoparticles (e.g., Pd/nFe) exhibit substantially higher reaction rates. nih.gov For example, the dechlorination rate of 2,3,4-trichlorobiphenyl (B164850) was found to be 500 times faster with Pd/nFe compared to nZVI alone. nih.gov

The effectiveness of nZVI is influenced by several factors. Soil properties can decisively affect the nanoparticles' performance. nih.gov The presence of natural organic matter can act as an electron mediator, promoting the reduction of organic contaminants. hnu.edu.cn However, a major challenge is the potential reduction in surface reactivity due to the formation of iron oxides on the nanoparticle surface. frontiersin.org

Activated Carbon Adsorption and Regeneration Processes